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Abstract
This technical guide provides a comprehensive overview of p-Chlorophenyl allyl ether, a
halogenated aromatic ether. The document details its fundamental molecular properties,

including its molecular formula and weight. A detailed experimental protocol for its synthesis via

the Williamson ether synthesis is provided, alongside a summary of its known and predicted

physicochemical characteristics. Furthermore, this guide explores the potential biological

activities of p--Chlorophenyl allyl ether based on the known functionalities of related

chlorophenyl compounds and discusses a putative mechanism of action. The information is

presented to support research and development activities in medicinal chemistry and materials

science.

Molecular Identity and Properties
p-Chlorophenyl allyl ether, systematically named 1-chloro-4-(2-propen-1-yloxy)benzene, is

an organic compound featuring a p-chlorophenyl group linked to an allyl group through an ether

bond.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b077729?utm_src=pdf-interest
https://www.benchchem.com/product/b077729?utm_src=pdf-body
https://www.benchchem.com/product/b077729?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/p-Chlorophenyl-allyl-ether
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Formula and Weight
The core quantitative data for p-Chlorophenyl allyl ether is summarized in the table below.

Property Value Source

Molecular Formula C₉H₉ClO [1]

Molecular Weight 168.62 g/mol [1]

IUPAC Name
1-chloro-4-(prop-2-

enoxy)benzene
[1]

CAS Number 13997-70-1 [1]

Physicochemical Properties
Detailed experimental data for the physicochemical properties of p-Chlorophenyl allyl ether
are not readily available. The following table includes predicted values and experimental data

for the closely related compound, 4-chlorophenyl phenyl ether, which can serve as a useful

estimation.

Property
Estimated/Reported Value for Related
Compounds

Boiling Point ~284-285 °C (for 4-chlorophenyl phenyl ether)

Density
~1.193 - 1.203 g/cm³ (for 4-chlorophenyl phenyl

ether)

Solubility in Water Low (estimated)

logP (Octanol-Water) ~4.08 (for 4-chlorophenyl phenyl ether)

Synthesis of p-Chlorophenyl Allyl Ether
The primary method for the synthesis of p-Chlorophenyl allyl ether is the Williamson ether

synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this

case, the sodium salt of 4-chlorophenol (sodium 4-chlorophenoxide) reacts with an allyl halide

(e.g., allyl bromide).
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Experimental Protocol: Williamson Ether Synthesis
Materials:

4-chlorophenol

Sodium hydroxide (NaOH)

Allyl bromide

Anhydrous ethanol (or another suitable solvent like DMF or DMSO)

Diethyl ether (for extraction)

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Formation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a

reflux condenser, dissolve 4-chlorophenol (1.0 eq) in anhydrous ethanol. To this solution, add

sodium hydroxide (1.05 eq) and stir at room temperature until the 4-chlorophenol is

completely converted to sodium 4-chlorophenoxide.

Addition of Allyl Bromide: To the solution of sodium 4-chlorophenoxide, add allyl bromide (1.1

eq) dropwise at room temperature.

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.

Monitor the progress of the reaction by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature and remove

the solvent under reduced pressure. To the residue, add water and extract the aqueous layer

with diethyl ether (3 x 50 mL).
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Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium

bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent under reduced pressure to obtain the crude p-Chlorophenyl
allyl ether.

Purification: The crude product can be purified by vacuum distillation or column

chromatography on silica gel.
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Caption: Workflow for the synthesis of p-Chlorophenyl allyl ether.

Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity of p-Chlorophenyl allyl ether are limited, the

presence of the chlorophenyl moiety suggests potential antimicrobial properties. Compounds

containing chlorophenyl groups have been shown to exhibit antibacterial activity, particularly

against Gram-positive bacteria.

Putative Mechanism of Antimicrobial Action

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b077729?utm_src=pdf-body
https://www.benchchem.com/product/b077729?utm_src=pdf-body
https://www.benchchem.com/product/b077729?utm_src=pdf-body-img
https://www.benchchem.com/product/b077729?utm_src=pdf-body
https://www.benchchem.com/product/b077729?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The antimicrobial mechanism of chlorophenyl-containing compounds is often attributed to the

disruption of bacterial cell membrane integrity. The lipophilic nature of the chlorophenyl group

may facilitate its insertion into the lipid bilayer of the bacterial cell membrane. This insertion can

lead to a loss of membrane potential, increased permeability, and ultimately, cell death.
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Caption: A hypothetical signaling pathway for the antimicrobial action.

Conclusion
p-Chlorophenyl allyl ether is a readily synthesizable compound with potential applications in

various fields of chemical research. This guide provides foundational knowledge of its chemical

properties and a detailed protocol for its preparation. The exploration of its potential biological

activities, based on the known effects of its constituent chemical moieties, opens avenues for

further investigation into its use as a lead compound in drug discovery, particularly in the
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development of novel antimicrobial agents. Further research is warranted to fully elucidate its

physicochemical properties and biological signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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